![molecular formula C17H16N2O3 B2933450 2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 736949-03-4](/img/structure/B2933450.png)
2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
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Overview
Description
“2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid” is a chemical compound with the molecular formula C17H16N2O3 . It is a phenyl-conjugated Oligoene dye .
Molecular Structure Analysis
The structure of this compound was confirmed by 1H NMR and 13C NMR spectrum . Unfortunately, the specific structural details are not provided in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.2 . It is a solid at room temperature and has a melting point of 235-237 degrees Celsius . The InChI code for this compound is 1S/C11H9NO3/c1-15-10-4-2-8 (3-5-10)6-9 (7-12)11 (13)14/h2-6H,1H3, (H,13,14)/b9-6- .Scientific Research Applications
Synthesis and Properties
- Synthesis Techniques : The compound has been synthesized through various methods. For instance, Kotteswaran et al. (2016) discussed synthesizing a similar compound, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, via condensation followed by purification using column chromatography (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
- Chemical Properties : Studies have focused on understanding the electronic and thermal properties of these compounds. The work by Kotteswaran et al. (2016) includes analyses using Nuclear Magnetic Resonance and Fourier Transform Infrared studies, revealing detailed structural insights (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Applications in Organic Synthesis
- Role in Compound Formation : Various studies have explored the role of similar compounds in the formation of other complex molecules. For example, Zhang et al. (1993) investigated the catalyzed cycliacylation of methoxyphenyl propionic acids, leading to the formation of derivatives like [3.3]metacyclophane-1,10-diones (Zhang, Hertzler, Holt, Vickstrom, & Eisenbraun, 1993).
- Synthesis of Complex Molecules : Hanzawa et al. (2012) detailed the synthesis of acids, esters, alcohols, and ethers containing a tetrahydropyran ring, derived from related compounds (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).
Photophysical and Electrochemical Studies
- Electronic and Optical Properties : Pimenova et al. (2003) synthesized a compound with a similar structure and investigated its reactions, leading to insights into its electronic properties and potential applications in fields like optoelectronics (Pimenova, Krasnych, Goun, & Miles, 2003).
Potential in Material Science
- Liquid Crystalline Properties : Kong and Tang (1998) synthesized liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano or methoxy tails, indicating the utility of such compounds in advanced material science applications (Kong & Tang, 1998).
Molecular Engineering
- Dye-Sensitized Solar Cell Applications : Hagberg et al. (2008) engineered unsymmetrical organic sensitizers, including 2-cyanoacrylic acid derivatives, for mesoscopic titanium dioxide injection solar cells, highlighting the potential of such compounds in renewable energy technologies (Hagberg, Yum, Lee, De Angelis, Marinado, Karlsson, Humphry-Baker, Sun, Hagfeldt, Grätzel, & Nazeeruddin, 2008).
Safety and Hazards
properties
IUPAC Name |
(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-8-13(9-14(10-18)17(20)21)12(2)19(11)15-4-6-16(22-3)7-5-15/h4-9H,1-3H3,(H,20,21)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVABGGYCQYCOU-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C(\C#N)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid |
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